molecular formula C6H2BrClFI B2695091 1-Bromo-2-chloro-4-fluoro-3-iodobenzene CAS No. 1820649-92-0

1-Bromo-2-chloro-4-fluoro-3-iodobenzene

Cat. No.: B2695091
CAS No.: 1820649-92-0
M. Wt: 335.34
InChI Key: RRXVVVHKJRXELS-UHFFFAOYSA-N
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Description

1-Bromo-2-chloro-4-fluoro-3-iodobenzene is an aromatic compound with the molecular formula C6H2BrClFI. It is a polyhalogenated benzene derivative, characterized by the presence of bromine, chlorine, fluorine, and iodine atoms attached to the benzene ring.

Mechanism of Action

The mechanism of action of 3-Bromo-2-chloro-6-fluoroiodobenzene is not specified in the available resources. As a halogenated benzene, it could potentially act as an electrophile in various organic reactions .

Safety and Hazards

This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302+H312+H332;H319;H335, indicating that it is harmful if swallowed, in contact with skin, or if inhaled, and it causes serious eye irritation and may cause respiratory irritation . Precautionary statements include P260;P312;P280, advising to avoid breathing dust/fume/gas/mist/vapors/spray, call a POISON CENTER/doctor if you feel unwell, and wear protective gloves/protective clothing/eye protection/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-2-chloro-4-fluoro-3-iodobenzene can be synthesized through a series of halogenation reactions starting from benzene or its derivatives. The typical synthetic route involves the sequential introduction of bromine, chlorine, fluorine, and iodine atoms to the benzene ring under controlled conditions. For example, the bromination of chlorofluorobenzene followed by iodination can yield the desired compound .

Industrial Production Methods

Industrial production of this compound involves large-scale halogenation processes using appropriate catalysts and reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in solid form .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-2-chloro-4-fluoro-3-iodobenzene is unique due to the specific arrangement of halogen atoms on the benzene ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This unique arrangement allows for selective reactions and applications in various fields of research and industry .

Properties

IUPAC Name

1-bromo-2-chloro-4-fluoro-3-iodobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClFI/c7-3-1-2-4(9)6(10)5(3)8/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRXVVVHKJRXELS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)I)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClFI
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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